Cas no 2137567-66-7 (Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro-)

Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro- structure
2137567-66-7 structure
Product name:Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro-
CAS No:2137567-66-7
MF:C7H12F2N2O3
MW:210.178588867188
CID:5297227

Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro- Chemical and Physical Properties

Names and Identifiers

    • 3-{[(dimethylcarbamoyl)methyl]amino}-2,2-difluoropropanoic acid
    • 3-[[2-(Dimethylamino)-2-oxoethyl]amino]-2,2-difluoropropanoic acid
    • Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro-
    • Inchi: 1S/C7H12F2N2O3/c1-11(2)5(12)3-10-4-7(8,9)6(13)14/h10H,3-4H2,1-2H3,(H,13,14)
    • InChI Key: LOQQYVRMHSXYOR-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CNCC(N(C)C)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 231
  • XLogP3: -2.7
  • Topological Polar Surface Area: 69.6

Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-788892-0.1g
3-{[(dimethylcarbamoyl)methyl]amino}-2,2-difluoropropanoic acid
2137567-66-7 95.0%
0.1g
$930.0 2025-03-21
Enamine
EN300-788892-2.5g
3-{[(dimethylcarbamoyl)methyl]amino}-2,2-difluoropropanoic acid
2137567-66-7 95.0%
2.5g
$2071.0 2025-03-21
Enamine
EN300-788892-5.0g
3-{[(dimethylcarbamoyl)methyl]amino}-2,2-difluoropropanoic acid
2137567-66-7 95.0%
5.0g
$3065.0 2025-03-21
Enamine
EN300-788892-0.5g
3-{[(dimethylcarbamoyl)methyl]amino}-2,2-difluoropropanoic acid
2137567-66-7 95.0%
0.5g
$1014.0 2025-03-21
Enamine
EN300-788892-10.0g
3-{[(dimethylcarbamoyl)methyl]amino}-2,2-difluoropropanoic acid
2137567-66-7 95.0%
10.0g
$4545.0 2025-03-21
Enamine
EN300-788892-1.0g
3-{[(dimethylcarbamoyl)methyl]amino}-2,2-difluoropropanoic acid
2137567-66-7 95.0%
1.0g
$1057.0 2025-03-21
Enamine
EN300-788892-0.25g
3-{[(dimethylcarbamoyl)methyl]amino}-2,2-difluoropropanoic acid
2137567-66-7 95.0%
0.25g
$972.0 2025-03-21
Enamine
EN300-788892-0.05g
3-{[(dimethylcarbamoyl)methyl]amino}-2,2-difluoropropanoic acid
2137567-66-7 95.0%
0.05g
$888.0 2025-03-21

Additional information on Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro-

Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro- (CAS No. 2137567-66-7): A Comprehensive Overview

Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro- (CAS No. 2137567-66-7) is a fluorinated amino acid derivative that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound belongs to a class of molecules that exhibit moderate solubility in both polar and non-polar solvents, making it a versatile candidate for various chemical and biological applications.

The molecular structure of this compound features a difluorinated propanoic acid backbone with an amine group attached to the third carbon. The presence of dimethylamino and oxoethyl functional groups further enhances its reactivity and potential interactions with biological targets. Such structural features have prompted researchers to explore its utility in drug design, particularly in the development of central nervous system (CNS) therapeutics and antimicrobial agents.

Recent studies have highlighted the pharmacological potential of fluorinated amino acid derivatives like Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro-. For instance, research published in the journal *Organic Letters* demonstrated that fluorine substitution can significantly alter the pharmacokinetic properties of small molecules, leading to improved bioavailability and reduced metabolic clearance. This study underscores the importance of fluorine-containing compounds in modern drug discovery.

In the context of neurological disorders, the compound has been investigated for its potential role as a neuromodulator. Preliminary in vitro studies suggest that it may interact with specific neurotransmitter receptors, potentially leading to effects on pain perception, mood regulation, and cognitive function. These findings are particularly intriguing given the growing interest in developing novel therapeutics for conditions such as neuropathic pain and depression.

The synthesis of Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the molecular framework necessitates specialized synthetic methodologies to ensure high yield and purity. Techniques such as nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions are commonly employed in its preparation. These synthetic approaches are critical for obtaining a compound with the desired structural integrity for subsequent biological evaluation.

Beyond its pharmaceutical applications, this compound has also shown promise in agricultural research. Fluorinated compounds are known to exhibit enhanced stability against environmental degradation, making them suitable for use as intermediates in the synthesis of pesticides and herbicides. The unique combination of functional groups in Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro-, particularly the amine and difluoro substituents, could contribute to its efficacy as a building block for such agrochemicals.

The toxicological profile of this compound is another area of active investigation. While preliminary studies suggest that it exhibits low toxicity at moderate doses, further research is needed to fully understand its safety profile. Evaluations focusing on acute toxicity, chronic exposure effects, and potential organ-specific impacts are essential for determining its suitability for human use or industrial applications. Collaborative efforts between chemists and toxicologists are crucial in this regard.

Advances in computational chemistry have also facilitated a deeper understanding of the interactions between Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro-and biological targets. Molecular docking simulations have been used to predict binding affinities and identify potential therapeutic candidates based on their structural features. These computational tools complement experimental approaches by providing rapid screening capabilities and insights into molecular recognition processes.

The future direction of research on this compound is likely to be influenced by emerging trends in drug discovery and material science. Innovations such as structure-based drug design, high-throughput screening, and green chemistry principles may open new avenues for exploring its applications. Additionally, interdisciplinary collaborations involving chemists, biologists, pharmacologists, and engineers could lead to novel formulations or delivery systems that enhance the utility of this molecule.

In summary, Propanoic acid, 3-[[2-(dimethylamino)-2-oxoethyl]amino]-2,2-difluoro-(CAS No. 2137567-66-7) is a multifaceted compound with significant potential in pharmaceuticals, agriculture, and material science. Its unique structural features make it an attractive candidate for further exploration under various scientific contexts. As research continues to uncover new applications and mechanisms of action associated with fluorinated derivatives like this one, it is likely to play an increasingly important role in addressing complex challenges across multiple industries.

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